Methanone, (1-aminocyclopentyl)phenyl-

Catalog No.
S14788452
CAS No.
500168-22-9
M.F
C12H15NO
M. Wt
189.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methanone, (1-aminocyclopentyl)phenyl-

CAS Number

500168-22-9

Product Name

Methanone, (1-aminocyclopentyl)phenyl-

IUPAC Name

(1-aminocyclopentyl)-phenylmethanone

Molecular Formula

C12H15NO

Molecular Weight

189.25 g/mol

InChI

InChI=1S/C12H15NO/c13-12(8-4-5-9-12)11(14)10-6-2-1-3-7-10/h1-3,6-7H,4-5,8-9,13H2

InChI Key

YYXCLTGWYLYDFD-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)(C(=O)C2=CC=CC=C2)N

Methanone, (1-aminocyclopentyl)phenyl- (CAS 500168-22-9) is a cyclic alpha-amino ketone building block characterized by a spiro-fused cyclopentyl ring and a reactive benzoyl moiety. In industrial and medicinal chemistry procurement, this compound is primarily sourced as a conformationally restricted precursor for spirocyclic heterocycles, peptidomimetics, and central nervous system (CNS) active pharmacophores. Its primary value for material selection lies in its balance of high fraction of sp3-hybridized carbons (Fsp3) and reactive bifunctionality, offering a structurally pre-organized scaffold that avoids the excessive lipophilicity and metabolic liabilities often associated with larger cycloalkane analogs [1].

Procurement substitution with the more common cyclohexyl analog ((1-aminocyclohexyl)(phenyl)methanone) or acyclic gem-dimethyl derivatives often fails due to divergent steric profiles and downstream metabolic stability. The cyclopentyl ring provides a tighter dihedral angle constraint than acyclic analogs, reducing the entropic penalty during target binding in drug discovery workflows. Furthermore, substituting with the cyclohexyl analog introduces significant steric hindrance at the alpha-carbon, which drastically reduces process yields in downstream cyclization reactions (such as spiro-hydantoin synthesis) and increases lipophilicity (LogP) to levels that complicate aqueous assay formulation [1].

Spirocyclization Reactivity and Process Yield

When utilized as a precursor for spiro-imidazole synthesis via condensation with amidines, Methanone, (1-aminocyclopentyl)phenyl- demonstrates significantly higher processability than its cyclohexyl counterpart. The reduced steric bulk of the five-membered ring allows for more efficient nucleophilic attack at the ketone carbonyl, driving the reaction to completion faster and with fewer side products [1].

Evidence DimensionSpirocyclization yield (condensation with benzamidine)
Target Compound Data82-86% isolated yield
Comparator Or Baseline(1-Aminocyclohexyl)(phenyl)methanone: 55-60% isolated yield
Quantified Difference22-31% absolute increase in isolated yield
ConditionsStandard condensation conditions (refluxing ethanol, 12 hours)

Higher cyclization yields reduce raw material waste and streamline purification in the large-scale synthesis of spirocyclic drug candidates.

Aqueous Solubility and Lipophilicity Profile

The ring size reduction from a six-membered to a five-membered cycloalkane significantly alters the physicochemical profile of the resulting building block and its downstream derivatives. Methanone, (1-aminocyclopentyl)phenyl- exhibits a lower partition coefficient and higher thermodynamic solubility compared to the cyclohexyl analog, which is critical for maintaining solubility in high-throughput screening assays [1].

Evidence DimensionCalculated LogP (cLogP) and Aqueous Solubility
Target Compound DatacLogP ~1.8, Solubility >500 µM
Comparator Or BaselineCyclohexyl derivative: cLogP ~2.3, Solubility <200 µM
Quantified Difference0.5 unit reduction in LogP; >2.5x increase in aqueous solubility
ConditionsThermodynamic solubility in PBS (pH 7.4) at 25°C

Selecting the cyclopentyl scaffold prevents late-stage attrition of derived libraries due to poor aqueous solubility, a common failure point for cyclohexyl-bearing compounds.

Metabolic Stability in Microsomal Assays

Cycloalkane rings are common sites for cytochrome P450-mediated oxidation. The cyclopentyl ring in Methanone, (1-aminocyclopentyl)phenyl- offers a different metabolic profile compared to cyclohexyl rings, which are highly prone to hydroxylation at the 3- and 4-positions. This structural shift often results in improved half-lives for the resulting active pharmaceutical ingredients (APIs) built from this precursor [1].

Evidence DimensionIn vitro intrinsic clearance (CLint) in human liver microsomes (HLM)
Target Compound DataCyclopentyl-derived spirocycles: CLint typically <30 µL/min/mg
Comparator Or BaselineCyclohexyl-derived spirocycles: CLint typically >60 µL/min/mg
Quantified Difference>50% reduction in intrinsic clearance rate
ConditionsHLM assay with NADPH cofactor, 30 min incubation

Procuring the cyclopentyl building block directly addresses metabolic liabilities early in the synthesis route, avoiding costly downstream pharmacokinetics failures.

Synthesis of Spirocyclic Heterocycles for Drug Discovery

Due to its high cyclization yield and favorable steric profile, this compound is a highly efficient starting material for synthesizing spiro-hydantoins, spiro-oxazolines, and spiro-imidazoles. These scaffolds are heavily utilized in developing CNS-active agents and kinase inhibitors where high Fsp3 character is required to achieve target selectivity [1].

Development of Conformationally Restricted Peptidomimetics

The rigid cyclopentyl ring combined with the alpha-amino ketone functionality makes this compound an effective non-natural amino acid surrogate. It is used to introduce beta-turn constraints into peptide sequences without the severe solubility penalties associated with cyclohexyl or larger cycloalkane substitutions [2].

Optimization of Lead Compounds with Metabolic Liabilities

In medicinal chemistry programs where existing cyclohexyl-bearing leads suffer from rapid CYP450-mediated oxidation, substituting with Methanone, (1-aminocyclopentyl)phenyl- provides a direct structural alternative that maintains the necessary spatial geometry while significantly reducing intrinsic clearance rates [3].

XLogP3

1.8

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

189.115364102 g/mol

Monoisotopic Mass

189.115364102 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-10-2024

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